Erythrinin A
CAS No.: 63807-86-3
Cat. No.: VC0191193
Molecular Formula: C20H16O4
Molecular Weight: 320.34
* For research use only. Not for human or veterinary use.

CAS No. | 63807-86-3 |
---|---|
Molecular Formula | C20H16O4 |
Molecular Weight | 320.34 |
IUPAC Name | 7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |
Standard InChI | InChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3 |
SMILES | CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C |
Chemical Identity and Structural Characterization
Molecular Composition and Identification
Erythrinin A is a pyranoisoflavone with the chemical name 7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one. The compound is cataloged in chemical databases with specific identifiers that facilitate research tracking and cross-referencing across scientific literature. These identifiers include PubChem CID 10381321 and CAS Registry Number 63807-86-3, along with alternative database codes including DTXSID901146462 and LMPK12050034 .
Structural Properties
The molecular formula of Erythrinin A is C19H16O5, corresponding to a molecular weight of 320.3 g/mol . Its structural configuration features a characteristic pyrano-chromene ring system with a pendant 4-hydroxyphenyl group at position 7 and a carbonyl functionality at position 6. This unique arrangement contributes to the compound's chemical reactivity and potential biological interactions.
Table 1: Key Chemical Properties of Erythrinin A
Property | Value |
---|---|
Chemical Name | 7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |
Molecular Formula | C19H16O5 |
Molecular Weight | 320.3 g/mol |
PubChem CID | 10381321 |
CAS Number | 63807-86-3 |
Creation Date in PubChem | October 25, 2006 |
Last Modification | April 5, 2025 |
Natural Sources and Distribution
Botanical Origins
Erythrinin A has been documented in multiple plant species, primarily within the Fabaceae family. According to PubChem data, this compound has been isolated and characterized from three principal botanical sources: Millettia dura, Erythrina mildbraedii, and Cullen corylifolium . These plants have historically been employed in various traditional medicine systems, which initially stimulated scientific investigations into their phytochemical constituents.
The genus Erythrina is particularly noteworthy, as it encompasses numerous medicinal plants rich in flavonoids, with approximately 471 compounds having been isolated across various species . This abundance of structurally related compounds provides a valuable context for understanding the biosynthetic pathways and potential biological activities of Erythrinin A.
Table 2: Plant Sources of Erythrinin A
Plant Species | Family | Geographic Distribution | Traditional Uses |
---|---|---|---|
Millettia dura | Fabaceae | Eastern Africa | Anti-inflammatory, antimicrobial applications |
Erythrina mildbraedii | Fabaceae | West and Central Africa | Treatment of infections, pain relief |
Cullen corylifolium | Fabaceae | East Asia, Indian subcontinent | Skin conditions, hormonal disorders |
Chemical Synthesis
Synthetic Pathways
The laboratory synthesis of Erythrinin A represents a significant achievement in natural product chemistry. According to published research, chemists have developed multiple synthetic routes to obtain this compound. One established method involves the oxidative rearrangement of dihydropyranochalcone (compound 1) using thallium(III) nitrate (TTN) in trimethyl orthoformate (TMOF) . This reaction produces a dimethyl acetal intermediate (compound 2), which subsequently undergoes cyclization to form compound 3, followed by demethylation to compound 6, and finally dehydrogenation to yield Erythrinin A (compound 10) .
Alternative Synthetic Approaches
Researchers have also documented alternative approaches to synthesizing Erythrinin A. One such method begins with chalcone 4, which undergoes similar oxidative rearrangement followed by cyclization, demethoxymethylation, and dehydrogenation processes . Another route utilizes chalcone 7 as the starting material, subjecting it to oxidative rearrangement with TTN in TMOF to produce intermediate 8, which yields Erythrinin A (compound 10) upon treatment with HCl .
These multiple synthetic pathways demonstrate the chemical accessibility of Erythrinin A through laboratory methods, facilitating further research without sole reliance on natural extraction processes, which can be limited by plant availability and extraction efficiency.
Table 3: Synthetic Approaches to Erythrinin A
Synthetic Route | Starting Material | Key Reagents | Intermediate Compounds | Final Steps |
---|---|---|---|---|
Route 1 | Dihydropyranochalcone (1) | TTN, TMOF | Dimethyl acetal (2), Compound 3, Compound 6 | Dehydrogenation |
Route 2 | Chalcone (4) | TTN, TMOF | Multiple intermediates | Cyclization, demethoxymethylation, dehydrogenation |
Route 3 | Chalcone (7) | TTN, TMOF | Compound (8) | HCl treatment |
Research Methodologies and Future Directions
Current Research Approaches
Recent investigations of flavonoids from Erythrina species have employed sophisticated computational methods to predict biological activities and interaction mechanisms. These approaches include:
-
Molecular Docking: Researchers have conducted docking studies to evaluate the binding affinity and modes of interaction between flavonoid compounds and target proteins such as acetylcholinesterase .
-
Toxicity Screening: In silico toxicity assessments have been performed to identify compounds with favorable safety profiles .
-
Molecular Dynamics Simulations: These studies evaluate the stability of ligand-receptor complexes over time, providing insights into the durability of binding interactions .
-
Density Functional Theory (DFT): Quantum mechanical calculations have been employed to analyze electronic properties relevant to radical scavenging activities .
Future Research Opportunities
Several promising directions exist for future research on Erythrinin A:
-
Comprehensive Biological Profiling: Direct experimental evaluation of Erythrinin A's effects on AChE inhibition, antioxidant capacity, and other potential biological activities.
-
Structure-Activity Relationship Studies: Systematic modification of the Erythrinin A scaffold to optimize therapeutic properties and understand the contribution of specific structural elements to biological activity.
-
In Vivo Evaluation: Preclinical studies to assess pharmacokinetics, efficacy, and safety in relevant disease models.
-
Synergistic Combinations: Investigation of potential synergistic effects between Erythrinin A and other bioactive compounds or conventional therapeutics.
Table 4: Research Methods Applied to Erythrina Flavonoids
Research Approach | Purpose | Key Findings | Relevance to Erythrinin A |
---|---|---|---|
Molecular Docking | Predict binding to AChE | Identification of potential AChE inhibitors | Framework for evaluating Erythrinin A binding |
Toxicity Screening | Identify compounds with favorable safety profiles | Selection of candidates with minimal predicted toxicity | Methodology applicable to Erythrinin A safety assessment |
Molecular Dynamics | Evaluate stability of protein-ligand complexes | Stable binding observed for selected flavonoids | Technique for investigating Erythrinin A's target interactions |
DFT Analysis | Examine electronic properties for radical scavenging | Higher HOMO energy and lower electron affinity in effective radical scavengers | Approach for predicting Erythrinin A's antioxidant potential |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume